1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone
Description
1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone is a boronate ester derivative featuring a fluorinated phenyl ring and an acetyl group. Its molecular formula is C₁₄H₁₈BFO₃, with a molecular weight of 264.10 g/mol . The compound is characterized by a pinacol-protected boronate group at the 2-position and a fluorine substituent at the 4-position of the phenyl ring, with an acetyl moiety at the 1-position. This structure is critical in Suzuki-Miyaura cross-coupling reactions, where boronate esters serve as key intermediates for constructing biaryl systems in pharmaceuticals and materials science .
Synthesis: The compound is synthesized via palladium-catalyzed borylation of 1-(4-bromo-2-fluorophenyl)ethanone with bis(pinacolato)diboron (B₂Pin₂) in the presence of potassium acetate and a Pd(dppf)Cl₂ catalyst, yielding 82% under optimized conditions .
Applications: Its primary use lies in organic synthesis, particularly in cross-coupling reactions to access fluorinated aromatic ketones, which are valuable in drug discovery and optoelectronic materials .
Properties
Molecular Formula |
C14H18BFO3 |
|---|---|
Molecular Weight |
264.10 g/mol |
IUPAC Name |
1-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C14H18BFO3/c1-9(17)11-7-6-10(16)8-12(11)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
InChI Key |
HMNMMIYNJGTVAT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The primary synthetic approach to 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone involves:
- Starting material: 1-(4-bromo-2-fluorophenyl)ethanone or similarly halogenated fluorophenyl ketones.
- Borylating reagent: Bis(pinacolato)diboron (B₂Pin₂).
- Catalyst: Palladium complexes, commonly Pd(dppf)Cl₂ or Pd(PPh₃)₄.
- Base: Potassium acetate (KOAc) or potassium carbonate (K₂CO₃).
- Solvent: 1,4-Dioxane, sometimes mixed with N,N-dimethylformamide (DMF).
- Temperature: Typically 80–100 °C.
- Reaction time: Overnight (12–16 hours) or shorter under microwave irradiation.
This reaction is a palladium-catalyzed Miyaura borylation that replaces the aryl bromide with the boronate ester group, yielding the target compound with high efficiency.
Detailed Preparation Method and Conditions
| Parameter | Details |
|---|---|
| Starting material | 1-(4-bromo-2-fluorophenyl)ethanone |
| Borylating agent | Bis(pinacolato)diboron (B₂Pin₂) |
| Catalyst | Pd(dppf)Cl₂ (Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene) |
| Base | Potassium acetate (KOAc) |
| Solvent | 1,4-Dioxane with or without DMF |
| Temperature | 80–100 °C |
| Time | 12–16 hours or shorter under microwave irradiation |
| Yield | Approximately 72–82% |
| Purification | Filtration through Celite, solvent removal, flash chromatography on silica gel |
Typical procedure: The halogenated fluorophenyl ethanone is mixed with bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂ catalyst in 1,4-dioxane. The mixture is degassed with argon to remove oxygen, then heated at 100 °C overnight under inert atmosphere. After cooling, the mixture is filtered, solvent removed, and the crude product purified by flash chromatography to afford the boronate ester derivative in high purity and yield.
Alternative Conditions and Enhancements
- Microwave-assisted synthesis: Microwave irradiation can be used to accelerate the reaction, reducing reaction times to 20–90 minutes at temperatures around 100–130 °C, with comparable yields.
- Solvent variations: Use of N,N-dimethylformamide (DMF) or mixtures of dioxane and DMF can improve solubility and reaction rates.
- Bases: Potassium carbonate (K₂CO₃) is an alternative base, especially in aqueous-organic solvent mixtures, facilitating smoother borylation.
- Catalyst variations: Pd(PPh₃)₄ is also effective but may require longer reaction times or higher catalyst loading.
Reaction Mechanism Overview
The palladium-catalyzed borylation proceeds via:
- Oxidative addition: Palladium(0) inserts into the aryl bromide bond.
- Transmetalation: Transfer of the boryl group from bis(pinacolato)diboron to the palladium center.
- Reductive elimination: Formation of the aryl boronate ester and regeneration of palladium(0).
The presence of potassium acetate facilitates the transmetalation step by activating the diboron reagent.
Comparative Data Table of Key Preparation Parameters
Additional Notes on Scale-Up and Industrial Production
- The reaction is amenable to scale-up using continuous flow reactors, improving heat and mass transfer.
- Automated systems can optimize catalyst loading and reaction time, enhancing cost-effectiveness.
- Purification typically involves flash chromatography, but crystallization may be feasible for large-scale production.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of biaryl structures. The boronic ester group reacts with aryl halides under basic conditions, facilitated by Pd catalysts. Key findings include:
-
Catalyst : Pd(dppf)Cl₂·DCM (4 mol%)
-
Base : K₃PO₄ (3 equiv)
-
Solvent : THF/H₂O (0.25 M)
-
Oxidant : 30% H₂O₂ (10 equiv)
| Entry | Substrate | Product Yield | Reaction Time |
|---|---|---|---|
| 1 | 4-Bromo-2-fluorophenyl | 93% | 24 h |
| 2 | 4-(Trifluoromethoxy)phenyl | 98% | 27 h |
The reaction achieves high yields (>90%) at room temperature, with scalability demonstrated at 0.25 mmol scale .
Oxidation Reactions
The boronic ester moiety undergoes oxidation to form phenolic derivatives. Hydrogen peroxide (H₂O₂) serves as the primary oxidant, with efficiency dependent on stoichiometry and temperature ( ):
| Entry | H₂O₂ (equiv) | Temperature | Conversion |
|---|---|---|---|
| 1 | 1 | r.t. | 36% |
| 2 | 3 | r.t. | 71% |
| 3 | 5 | r.t. | 93% |
| 4 | 10 | r.t. | 98% |
| 5 | 1 | 50°C | 37% |
Increasing H₂O₂ equivalents enhances conversion, while elevated temperatures show negligible impact. The reaction proceeds via oxidative deborylation, releasing the corresponding phenol .
Hydrolysis to Boronic Acid
Under acidic or aqueous conditions, the pinacol boronic ester hydrolyzes to the free boronic acid, though this reaction is often avoided in synthesis due to the ester’s superior stability and reactivity in cross-couplings .
Comparative Reactivity
The fluorinated aromatic ring and acetyl group influence electronic effects, moderating the boronic ester’s reactivity. Compared to non-fluorinated analogs, this compound exhibits:
-
Reduced electron density at the boron center, slowing protodeboronation.
-
Enhanced stability under basic conditions, enabling broader substrate compatibility .
Synthetic Limitations
Scientific Research Applications
1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique chemical properties.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, positions, and physicochemical properties:
Key Differences and Implications
Substituent Effects: Fluorine in the target compound introduces electron-withdrawing effects, enhancing the boronate group's stability and reactivity in cross-coupling reactions compared to non-fluorinated analogs like 2o . Methyl substituents (e.g., in the 4-methyl analog) increase steric hindrance, reducing coupling efficiency and leading to discontinuation in commercial settings .
Positional Isomerism :
- The 2-boronate-4-fluoro configuration in the target compound optimizes conjugation with the acetyl group, improving solubility in polar aprotic solvents (e.g., THF, DMF) compared to 3-boronate analogs like 2l .
Synthetic Yields :
- The target compound’s high yield (82%) contrasts with 2o ’s lower yield (37%), attributed to fluorine’s directing effects in palladium-catalyzed borylation .
Applications: Fluorinated derivatives are preferred in drug development (e.g., kinase inhibitors) due to enhanced metabolic stability , whereas non-fluorinated analogs like 2o are used in OLEDs for their electron-transport properties .
NMR Spectral Comparison
Target Compound :
Analog 2o :
Biological Activity
1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone
- Molecular Formula : CHBClFNO
- Molecular Weight : 315.62 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways.
- Antimicrobial Effects : It has shown potential against certain bacterial strains.
The biological activity of 1-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)ethanone is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
- Disruption of Cellular Signaling Pathways : It potentially interferes with signaling pathways that promote cell survival and proliferation.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
Study 1: Anticancer Activity
A study evaluated the effects of the compound on various cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer).
- Findings : The compound exhibited an IC value of approximately 0.126 µM against MDA-MB-231 cells, indicating potent inhibitory effects on cell proliferation.
Study 2: Antimicrobial Testing
Another study assessed the antimicrobial properties:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated significant activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 µg/mL against S. aureus.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC/MIC (µM) | Reference |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.126 | |
| Antimicrobial | Staphylococcus aureus | 0.25 - 1 | |
| Antimicrobial | Escherichia coli | TBD | TBD |
Safety and Toxicology
The safety profile of the compound has been evaluated in animal models:
- Toxicity Studies : Conducted on healthy mice with doses up to 40 mg/kg.
- Findings : Indicated a favorable safety margin with no significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
